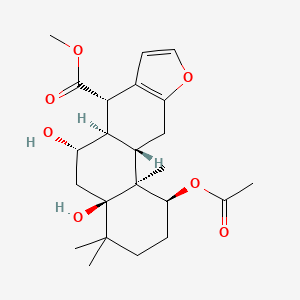

Bonducellpin C

Overview

Description

Bonducellpin C is a natural diterpenoid compound found in several plants . It is specifically found in the seeds of Caesalpinia minax . The compound is used for reference standards, pharmacological research, and as inhibitors .

Molecular Structure Analysis

The molecular formula of Bonducellpin C is C23H32O7 . It has a molecular weight of 420.49 g/mol .Physical And Chemical Properties Analysis

Bonducellpin C is a powder . It has a density of 1.27±0.1 g/cm3 at 20 ºC . Its melting point is 112-113 ºC .Scientific Research Applications

Pharmacological Potential

Bonducellpin C is a cassane furanoditerpene isolated from the roots of Caesalpinia bonduc . This plant, also known as Caesalpinia bonducella, is widely used in traditional medicine systems, particularly in tropical regions of India, Sri Lanka, Pakistan, and Andaman & Nicobar . The plant has been used to treat various ailments, including fever, diabetes, tumor, malaria, asthma, ascites, and hydrocele .

Anti-Malarial Activity

One of the significant applications of Bonducellpin C is its potential anti-malarial activity. The plant from which it is derived, Caesalpinia bonduc, has been used in traditional medicine for its anti-malarial properties .

Anti-Tumor Activity

Bonducellpin C may also have anti-tumor properties. This is based on the traditional use of Caesalpinia bonduc in treating tumors .

Anti-Diabetic Activity

The plant Caesalpinia bonduc, from which Bonducellpin C is derived, has been used in traditional medicine for its anti-diabetic properties .

Anti-Bacterial Activity

Another potential application of Bonducellpin C is its anti-bacterial activity. This is based on the traditional use of the plant Caesalpinia bonduc .

Anti-Oxidant Activity

Bonducellpin C may also have anti-oxidant properties. This is based on the traditional use of the plant Caesalpinia bonduc .

Safety and Hazards

Mechanism of Action

Target of Action

Bonducellpin C is a natural product from Caesalpinia minax . More research is needed to identify the compound’s primary targets and their role.

Pharmacokinetics

Pharmacokinetic studies of Bonducellpin C indicate that it is absorbed quickly and eliminated rapidly, with high blood concentration .

Result of Action

It is known that cassane diterpenoids, including bonducellpin c, have shown strong anti-inflammatory activity . This suggests that Bonducellpin C may have a significant impact on inflammatory processes at the molecular and cellular level.

Action Environment

It is recommended that bonducellpin c should be stored at -20°c for 3 years or at 4°c for 2 years in powder form, and at -80°c for 6 months or at -20°c for 1 month in solvent . This suggests that temperature is an important environmental factor affecting the stability of Bonducellpin C.

properties

IUPAC Name |

methyl (1S,4aR,6S,6aR,7S,11aS,11bS)-1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O7/c1-12(24)30-17-6-8-21(2,3)23(27)11-15(25)19-14(22(17,23)4)10-16-13(7-9-29-16)18(19)20(26)28-5/h7,9,14-15,17-19,25,27H,6,8,10-11H2,1-5H3/t14-,15-,17-,18+,19-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVDXCWSMBMTOV-DTGSAJLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2)O)C(=O)OC)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@H]([C@@H]3[C@H](C2)O)C(=O)OC)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the source of Bonducellpin C and what other similar compounds have been isolated alongside it?

A1: Bonducellpin C has been isolated from the seed kernels of Caesalpinia crista, a medicinal plant found in Southeast Asia. This plant is known for its rich content of cassane-type furanoditerpenes. Along with Bonducellpin C, researchers have isolated other related compounds from the same source, including Caesalpinins MM, MN, MO, and MP, as well as known diterpenes such as 1-deacetoxy-1-oxocaesalmin C, 1-deacetylcaesalmin C, caesalmin C, caesaldekarin e, 2-acetoxycaesaldekarin e, 2-acetoxy-3-deacetoxycaesaldekarin e, and norcaesalpinin E. [, ]

Q2: Has Bonducellpin C been found in other natural sources?

A2: While the provided research focuses on Caesalpinia crista, it specifically mentions that compounds 1-deacetoxy-1-oxocaesalmin C and 1-deacetylcaesalmin C were isolated from a natural source for the first time during this study. [] This suggests that Bonducellpin C and other related compounds might exist in other yet-to-be-discovered natural sources.

Q3: What kind of structural analysis was used to identify Bonducellpin C?

A3: The structures of Bonducellpin C and the other isolated compounds were elucidated using a range of spectroscopic techniques. [] While the specific techniques are not explicitly listed, this likely includes methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are commonly employed for structural characterization of natural products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propanoyl]oxymethyl (6R,7R)-7-[2-(2-amino-1,3-thiazol-4-yl)pent-2-enoylamino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1150717.png)